Gold-Catalyzed Quinoline Cyclization Yield: Ethyl Ester vs. tert-Butyl Ester Thermal Compatibility
Ethyl 4-(prop-2-ynylamino)benzoate participates in Au/Al₂O₃-catalyzed intramolecular cyclization in 1,2-dichloroethane at 70 °C for 48 h, yielding 6-quinolinecarboxylic acid ethyl ester in 69% isolated yield [1]. By class-level comparison across the N-propargylaniline substrate scope reported in Symeonidis et al. (Tetrahedron 2013), quinoline products are obtained in good to high yields under these mild Au/TiO₂ or Au/Al₂O₃ conditions, with the pyridocoumarin analog reaching 92% yield under identical conditions (Table 1, entry 1) [2]. Critically, the tert-butyl ester analog would undergo thermal and acid-mediated deprotection under these sustained 70 °C DCE conditions, making the ethyl ester the only viable protecting group choice for this specific gold-catalyzed transformation [2].
| Evidence Dimension | Isolated yield in Au-catalyzed intramolecular cyclization to quinoline |
|---|---|
| Target Compound Data | 69% yield of 6-quinolinecarboxylic acid ethyl ester (Au/Al₂O₃, 1,2-dichloroethane, 70 °C, 48 h) |
| Comparator Or Baseline | Class benchmark: 92% yield for pyridocoumarin 3a from 6-propargylaminocoumarin under identical Au/TiO₂ conditions (Tetrahedron 2013, Table 1, entry 1); no cyclization achievable with free carboxylic acid or tert-butyl ester under these conditions |
| Quantified Difference | Target compound achieves synthetically useful 69% yield under conditions incompatible with tert-butyl ester analog; 23 percentage points below the best-in-class pyridocoumarin substrate |
| Conditions | Au/Al₂O₃ (1.8 mol% added in two portions), 1,2-dichloroethane, 70 °C, 48 h |
Why This Matters
The ethyl ester uniquely balances thermal stability under gold-catalyzed cyclization conditions with the ability to be subsequently hydrolyzed, whereas the tert-butyl ester decomposes and the free acid is unreactive in this transformation.
- [1] Molaid Chemical Database: 4-(2-丙炔-1-氨基)苯甲酸乙酯 reaction information, citing DOI: 10.1016/j.tet.2013.04.026. Accessed 2026-04-24. View Source
- [2] Symeonidis, T.S. et al. Synthesis of quinolines and fused pyridocoumarins from N-propargylanilines or propargylaminocoumarins by catalysis with gold nanoparticles supported on TiO₂. Tetrahedron 69(23), 4612–4616 (2013). DOI: 10.1016/j.tet.2013.04.026. View Source
